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Compound of Interest

Compound Name: Methyl 2,2-dichloropropionate

Cat. No.: B100798

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2,2-dichloropropionate (CAS No. 17640-02-7), a chemical intermediate of interest in various
synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound
identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

Methyl 2,2-dichloropropionate is a halogenated ester with the molecular formula C4HeCl202
and a molecular weight of 156.99 g/mol .[1] Its structure is characterized by a propionate
backbone with two chlorine atoms attached to the a-carbon.

Molecular Structure:
Caption: Chemical structure of Methyl 2,2-dichloropropionate.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Methyl 2,2-
dichloropropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) O-CHs (Methoxy
~3.8 Singlet 3H
group)
~2.2 Singlet 3H C-CHs (Methyl group)

Note: The chemical shift of the methoxy group is influenced by the presence of the two chlorine
atoms on the adjacent carbon.

13C NMR (Carbon-13) NMR Data[1]

Chemical Shift (d) ppm Assignment
167.3 C=0 (Carbonyl)
83.8 CCl2

54.0 O-CHs

28.9 C-CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.
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Wavenumber (cm~?) Intensity Assignment
~1750 Strong C=0 Stretch (Ester)
2950-3000 Medium C-H Stretch (Alkyl)
1450, 1380 Medium C-H Bend (Alkyl)
1000-1300 Strong C-O Stretch (Ester)
600-800 Strong C-CI Stretch

Note: The carbonyl stretching frequency is a prominent and characteristic absorption for this
compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Key Mass Spectral Data (Electron lonization - EI)[1][2]

m/z Relative Intensity Possible Fragment

[M]* (Molecular ion with

156/158/160 Low
isotopic pattern for 2 Cl)
121/123 High M - CIJ*
97/99 High [M - COOCH3s]*
59 Medium [COOCHs]*

Note: The isotopic pattern of chlorine (3°Cl and 3’Cl) results in characteristic M, M+2, and M+4
peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.
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NMR Spectroscopy

A sample of Methyl 2,2-dichloropropionate is dissolved in a deuterated solvent, typically
chloroform-d (CDCls), containing a small amount of tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube. *H and 3C NMR spectra are
recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for 1H).

Sample Preparation ( Instrumental Analysis ) Data Processing

Y Y

Y
[ Dissolve ~10-20 mg in ~0.7 mL CDCls with TMS ) [ Insert sample into spectrometer) Fourier Transform

Y Y Y

( Transfer to 5 mm NMR tube ) ( Acquire *H and 3C NMR spectra) (Phase and baseline correction)

\

( Integration and peak picking ]

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and analysis.

IR Spectroscopy

A drop of neat Methyl 2,2-dichloropropionate is placed between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in
the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of
4000-400 cm~1. A background spectrum of the clean salt plates is recorded prior to the sample

analysis.
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Sample Preparation Instrumental Analysis Data Processing
A4 Y

v Y

( Record background spectrum of clean salt plates ) ( Place a drop of neat liquid between two salt plates j ( Mount plates in spectrometer j ( Background subtraction j

A4 Y

( Acquire IR spectrum (4000-400 cm~1) ) ( Peak labeling )

Click to download full resolution via product page

Caption: Workflow for liquid sample IR analysis.

Mass Spectrometry

A dilute solution of Methyl 2,2-dichloropropionate in a volatile organic solvent (e.g., methanol
or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or

through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized,
commonly using electron ionization (EIl). The resulting ions are separated based on their mass-

to-charge ratio (m/z) by a mass analyzer and detected.
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Caption: General workflow for Mass Spectrometry analysis.

Data Interpretation and Significance

The presented spectroscopic data provides a detailed "fingerprint" of Methyl 2,2-
dichloropropionate. The *H and 3C NMR data confirm the presence of the methyl and
methoxy groups and the quaternary carbon bearing two chlorine atoms. The IR spectrum
clearly indicates the presence of the ester functional group and carbon-chlorine bonds. The
mass spectrum provides the molecular weight and a characteristic fragmentation pattern that
can be used for identification and to infer structural features. Together, these data are
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invaluable for confirming the identity and purity of Methyl 2,2-dichloropropionate in research
and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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